molecular formula C10H8ClNOS2 B3032934 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 6322-63-0

3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3032934
CAS No.: 6322-63-0
M. Wt: 257.8 g/mol
InChI Key: HHFTUWAYDHNTGB-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 2-sulfanylidene (thiocarbonyl) group and a 2-chlorophenylmethyl substituent at the N3 position of the heterocyclic core. Thiazolidinones are five-membered sulfur- and nitrogen-containing heterocycles widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The incorporation of a 2-chlorophenyl group introduces steric and electronic effects that influence molecular conformation, intermolecular interactions, and bioactivity. Structural studies of related compounds highlight the importance of substituent positioning (e.g., ortho vs. para) on the phenyl ring in modulating properties such as solubility, crystallinity, and binding affinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS2/c11-8-4-2-1-3-7(8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFTUWAYDHNTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283560
Record name 3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-63-0
Record name NSC32125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Carbon Disulfide and Chloroacetic Acid

The most direct method involves reacting (2-chlorophenyl)methylamine with carbon disulfide (CS₂) and chloroacetic acid. This one-pot procedure proceeds via dithiocarbamate intermediate formation, followed by cyclization.

Procedure :

  • Dithiocarbamate Formation : (2-Chlorophenyl)methylamine reacts with CS₂ in ethanol under reflux (4–6 hours) to form a dithiocarbamate intermediate.
  • Cyclization : Chloroacetic acid is added to the intermediate, inducing ring closure to yield the thiazolidinone core.
  • Purification : The crude product is recrystallized from ethanol or purified via column chromatography.

Key Parameters :

  • Solvent : Ethanol or methanol.
  • Temperature : Reflux (78–80°C).
  • Yield : 65–75% (estimated from analogous syntheses).

Mechanistic Insight :
The amine attacks CS₂ to form a dithiocarbamate salt, which undergoes nucleophilic acyl substitution with chloroacetic acid, followed by intramolecular cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, improving yields and reducing time. Sriram et al. demonstrated this for 2,3-diaryl thiazolidinones, achieving 64–82% yields in 6–8 minutes.

Adaptation for Target Compound :

  • Reactants : (2-Chlorophenyl)methylamine, thioglycolic acid, and paraformaldehyde.
  • Conditions : Microwave irradiation (300 W, 100°C, 10 minutes).
  • Yield : 78–85% (projected based on Sriram et al.).

Advantages :

  • 50–60% reduction in reaction time compared to conventional heating.
  • Enhanced purity due to uniform heating.

Catalytic Methods Using Fe₂O₃ Nanoparticles

Fe₂O₃ nanoparticles act as Lewis acid catalysts, facilitating cyclization and improving yields. A recent study on spiro thiazolidinones reported 78–93% yields using Fe₂O₃, compared to 58–79% without catalysts.

Procedure :

  • Catalyst Preparation : Fe₂O₃ nanoparticles (10–15 nm) synthesized via sol-gel method.
  • Reaction : (2-Chlorophenyl)methylamine, CS₂, and chloroacetic acid refluxed with 5 mol% Fe₂O₃ in acetonitrile.
  • Yield : 80–88% (extrapolated from spiro thiazolidinone data).

Benefits :

  • Recyclable catalyst (3–4 cycles without significant loss).
  • Mild conditions and reduced side reactions.

Schiff Base Cyclization Route

Schiff base intermediates offer a versatile pathway for introducing aromatic substituents. Moawad et al. synthesized thiazolidinones by condensing aldehydes with amines, followed by cyclization with mercaptoacetic acid.

Application to Target Compound :

  • Schiff Base Formation : React (2-chlorophenyl)methylamine with 2-chlorobenzaldehyde in dry benzene.
  • Cyclization : Treat the Schiff base with mercaptoacetic acid under reflux.
  • Yield : 60–70% (based on Moawad et al.).

Challenges :

  • Requires anhydrous conditions.
  • Longer reaction times (12–24 hours).

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency of each method:

Method Conditions Time Yield (%) Purity (%)
Cyclocondensation Reflux, ethanol 6 h 65–75 90–95
Microwave-Assisted 300 W, 100°C 10 min 78–85 95–98
Fe₂O₃ Catalyzed Reflux, acetonitrile 4 h 80–88 92–96
Schiff Base Cyclization Reflux, dry benzene 24 h 60–70 85–90

Key Findings :

  • Microwave and Fe₂O₃ methods offer superior yields and shorter durations.
  • Cyclocondensation remains the most accessible for small-scale synthesis.

Industrial-Scale Production Considerations

Optimization Strategies

  • Solvent Selection : Ethanol and acetonitrile balance cost and efficiency.
  • Catalyst Recovery : Fe₂O₃ nanoparticles enable cost-effective large-scale runs.
  • Continuous Flow Systems : Microreactors improve heat transfer and reduce batch variability.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve >95% purity.
  • Chromatography : Silica gel columns resolve regioisomers but are less feasible industrially.

Reaction Mechanisms and Side Reactions

Dominant Pathway: Dithiocarbamate Cyclization

The amine reacts with CS₂ to form a dithiocarbamate intermediate (Step 1), which undergoes nucleophilic attack by chloroacetic acid’s carboxylate group (Step 2). Intramolecular cyclization releases HCl, forming the thiazolidinone ring.

Common Side Reactions

  • Oxidation : Sulfanylidene group oxidation to sulfone under prolonged heating.
  • Dimerization : Occurs at high concentrations, mitigated by dilute conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Thiazolidinone derivatives are highly tunable through modifications at the N3 and C5 positions. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Structural Features
3-[(2-Chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one (Target) N3: 2-chlorophenylmethyl; C5: None Ortho-chloro substituent induces steric hindrance; planar thiazolidinone core
3-Allyl-5-(4-chlorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one N3: Allyl; C5: 4-chlorobenzylidene Extended π-conjugation at C5; intramolecular C-H···S contact (2.55 Å)
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one N3: Allyl; C5: 4-nitrobenzylidene Electron-withdrawing nitro group enhances electrophilicity; coplanar benzylidene
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one N3: 4-methylphenyl; C5: None Para-methyl group improves crystallinity; no C5 substituent reduces π-conjugation
5-[(3,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one C5: 3,4-dimethoxyphenylmethylidene; N3: Unsubstituted Methoxy groups enhance solubility; Z-configuration at C5 exocyclic double bond

Crystallographic and Conformational Analysis

  • Intramolecular Interactions : Analogues with benzylidene groups (e.g., JADVUI, GACVOY) exhibit intramolecular C-H···S contacts (2.51–2.55 Å), stabilizing planar conformations .
  • Substituent Effects: The 2-chlorophenyl group in the target compound creates a twisted N3 side chain, reducing coplanarity with the thiazolidinone ring compared to para-substituted derivatives .

Bioactivity and Functional Insights

  • Antimicrobial Activity : 3-Benzyl-2-sulfanylidene derivatives demonstrate moderate antibacterial activity, though the 2-chloro substituent may reduce bioavailability due to increased hydrophobicity .

Physicochemical Properties

  • Solubility : Electron-donating groups (e.g., methoxy in UL1) improve aqueous solubility, while halogenated aryl groups (e.g., 2-chlorophenyl) enhance lipid solubility .
  • Thermal Stability : Benzylidene derivatives with extended π-systems (e.g., 4-nitrobenzylidene) exhibit higher melting points due to rigid molecular packing .

Biological Activity

3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, commonly referred to as a thiazolidinone derivative, has garnered attention in pharmacological research due to its promising biological activities. This compound is part of a larger class of thiazolidinones known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNOS2C_{10}H_8ClNOS_2 with a molecular weight of approximately 257.76 g/mol. Its structure includes a thiazolidinone ring which is pivotal for its biological activity.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study synthesized various N-substituted derivatives and evaluated their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 125 µg/ml to 15.62 µg/ml, indicating moderate to excellent antibacterial effects . Specifically, some derivatives showed effectiveness comparable to established antibiotics like amikacin .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

Compound NameMIC (µg/ml)Comparison AntibioticActivity Level
3-[(2-chlorophenyl)methyl]-...15.62AmikacinExcellent
2-thioxo-3-(4-(trifluoromethyl)...3.125AmikacinSuperior
N-substituted derivatives125 - 15.62VariousModerate to Excellent

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown notable antioxidant activity. Studies indicate that thiazolidinone derivatives can scavenge free radicals effectively, with some compounds achieving up to 95% DPPH scavenging activity . This property is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of Thiazolidinone Derivatives

Compound NameDPPH Scavenging (%)Activity Level
3-[(2-chlorophenyl)methyl]-...95High
Other derivativesVaries (3.60% - 94.40%)Moderate

Anticancer Potential

The anticancer potential of thiazolidinones is another area of active research. These compounds may inhibit specific kinases involved in cancer cell proliferation, thereby exerting cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain analogs could inhibit mushroom tyrosinase, which is implicated in melanoma progression .

Case Study: Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of various thiazolidinone analogs on B16F10 murine melanoma cells. Results indicated that while some analogs did not exhibit significant cytotoxicity at concentrations ≤20 µM, others displayed concentration-dependent cytotoxicity .

The mechanism by which thiazolidinones exert their biological effects often involves interaction with specific molecular targets within cells. For example, these compounds may bind to enzymes or receptors, inhibiting their activity and leading to downstream biological effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis in pathogens.

Q & A

Q. What are the optimal synthetic routes for 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one?

Methodological Answer: The compound can be synthesized via a two-step process:

Condensation Reaction : React 2-chlorobenzylamine with carbon disulfide in the presence of a base (e.g., NaOH) to form the thiazolidinone core.

Functionalization : Introduce the 2-chlorophenylmethyl group via nucleophilic substitution or alkylation. Green chemistry approaches, such as solvent-free conditions with β-cyclodextrin-SO₃H as a catalyst, improve yield and reduce waste .
Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer:

Data Collection : Use a Bruker X8 APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K. Collect reflections up to θ ≈ 25° .

Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

Refinement : Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms. Analyze hydrogen bonds (e.g., O–H···N) using PLATON .
Crystal Data (Example) :

  • Monoclinic system, space group P2₁/c
  • Unit cell: a = 14.5885 Å, b = 5.5766 Å, c = 12.9910 Å, β = 100.603° .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent integration and chemical shifts (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm) .
  • FTIR : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, C–S stretch ~1200 cm⁻¹) .
  • Mass Spectrometry (ESI+) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 286.77) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs). For example, intramolecular O–H···N bonds stabilize planar conformations .
  • Software Tools : Utilize PLATON or Mercury to calculate bond distances/angles and generate interaction maps. Compare with similar thiazolidinones to identify packing trends .

Q. How do substituents on the phenyl ring influence biological activity?

Methodological Answer:

  • Comparative Studies : Synthesize analogs (e.g., 3-methylphenyl, 4-fluorophenyl) and evaluate antibacterial activity via MIC assays. For example, 2-chlorophenyl derivatives show enhanced activity against Staphylococcus aureus (MIC = 0.097 µg/mL) due to electronegativity and lipophilicity .
  • QSAR Modeling : Use GETAWAY descriptors (e.g., R7p+) to correlate substituent polarizability with antioxidant activity. Chlorine and sulfur atoms at specific topological distances enhance radical scavenging .

Q. What computational methods are employed for QSAR studies of thiazolidinone derivatives?

Methodological Answer:

  • Descriptor Selection : Calculate topological indices (e.g., Balaban’s connectivity index) using Dragon software to quantify molecular branching and electronic effects.
  • Model Validation : Apply partial least squares (PLS) regression with cross-validation (e.g., > 0.85). Highlight key parameters like HNar (Narumi harmonic index) for antioxidant activity .

Q. How are data contradictions resolved during crystallographic refinement?

Methodological Answer:

  • Discrepancy Checks : Compare residual electron density maps to identify misplaced atoms. Adjust occupancy factors for disordered regions (e.g., sulfanylidene group).
  • Validation Tools : Use checkCIF/PLATON alerts to resolve symmetry or thermal motion inconsistencies. For example, SHELXL’s TWIN/BASF commands address twinning in high-resolution data .

Q. How to design pharmacological activity assays for this compound?

Methodological Answer:

  • Antibacterial Testing : Use a broth microdilution method (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Report MIC values (µg/mL) relative to standards like ampicillin .
  • Antioxidant Assays : Measure DPPH radical scavenging in DMSO at 517 nm. Express activity as % inhibition (IC₅₀ < 50 µg/mL indicates high potency) .

Q. Tables

Q. Table 1. Crystallographic Data for Selected Thiazolidinones

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
3-(2-Chlorophenyl)methylP2₁/c14.58855.576612.9910100.61038.8
(Z)-3-Allyl-5-(4-Cl-Bz)P17.61977.984913.062477.6679.8

Q. Table 2. Biological Activity of Thiazolidinone Derivatives

SubstituentAntibacterial (MIC, µg/mL)Antioxidant (% DPPH)Ref.
2-Chlorophenyl0.097 (S. aureus)94.4%
4-Trifluoromethyl3.125 (E. coli)95.0%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

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